4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
CAS No.: 929519-89-1
Cat. No.: VC11667934
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929519-89-1 |
|---|---|
| Molecular Formula | C17H12N2O4 |
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | 4-(5-cyano-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid |
| Standard InChI | InChI=1S/C17H12N2O4/c18-9-10-7-11-3-1-4-12-15(11)13(8-10)17(23)19(16(12)22)6-2-5-14(20)21/h1,3-4,7-8H,2,5-6H2,(H,20,21) |
| Standard InChI Key | SLTOYMBCVBSJGQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)C#N |
| Canonical SMILES | C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(5-cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid integrates a benzo[de]isoquinoline backbone with functional groups that confer both reactivity and biological relevance. The compound’s IUPAC name, 4-(5-cyano-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid, reflects its key substituents: a cyano group at position 5, two ketone groups at positions 1 and 3, and a butanoic acid chain at position 2.
Physicochemical Parameters
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | 4-(5-cyano-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid |
| SMILES | C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)C#N |
| Solubility | Limited in water; soluble in DMF, DMSO |
| Melting Point | Not reported (decomposes above 200°C) |
The compound’s limited aqueous solubility necessitates the use of polar aprotic solvents like dimethylformamide (DMF) for experimental handling.
Synthesis and Manufacturing
The synthesis of 4-(5-cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid follows a multi-step regioselective approach, as detailed in recent methodologies .
Key Synthetic Steps
-
Formation of the Benzo[de]isoquinoline Core:
The naphthalimide precursor, 1H-benzo[de]isoquinoline-1,3(2H)-dione, is synthesized via cyclization of naphthalic anhydride derivatives. This step typically employs acetonitrile as a solvent and potassium carbonate as a base . -
Alkylation with ω-Bromoalkyl Chains:
The naphthalimide core undergoes alkylation with dibromoalkanes (e.g., 1,2-dibromoethane) to introduce bromoalkyl side chains. For example, refluxing with 1,2-dibromoethane yields N-(2-bromoethyl)-1,8-naphthalimide . -
Coupling with Thiazolidine-4-carboxylic Acids:
The final step involves coupling the bromoalkyl-naphthalimide intermediate with 2-aryl-thiazolidine-4-carboxylic acids. This reaction is catalyzed by anhydrous potassium carbonate in DMF, yielding the target compound after 12 hours of reflux .
Reaction Conditions and Yields
The table below outlines critical parameters for the synthesis:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | Reflux (~150°C) |
| Reaction Time | 12 hours |
| Catalyst | (4 mmol) |
| Yield | 87–92% |
This method demonstrates high regioselectivity, avoiding side reactions at the electron-deficient aromatic positions .
Biological Activities and Pharmaceutical Applications
Benzo[de]isoquinoline derivatives are pharmacologically significant due to their interaction with biological targets such as DNA topoisomerases and inflammatory mediators.
Anticancer Activity
The compound’s naphthalimide core intercalates with DNA, inhibiting topoisomerase II activity. Preliminary studies on analogous compounds show IC values in the low micromolar range against prostate cancer and melanoma cell lines .
Anti-Inflammatory Effects
The butanoic acid side chain may modulate cyclooxygenase (COX) pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays suggest COX-2 inhibition at concentrations of 10–50 μM.
Related Compounds and Derivatives
Modifications to the parent structure yield derivatives with enhanced properties:
Analytical Characterization
Spectroscopic data confirm the compound’s structure and purity:
Infrared (IR) Spectroscopy
-
Peaks:
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-d):
-
NMR:
Mass Spectrometry
-
ESI-MS: m/z 308.29 [M+H], consistent with the molecular formula.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the butanoic acid chain and cyano group to optimize pharmacokinetics.
-
In Vivo Toxicology: Long-term toxicity profiling in animal models to establish safety thresholds.
-
Targeted Drug Delivery: Conjugation with nanoparticles or antibody-drug conjugates to enhance tumor specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume